N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine
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Overview
Description
8-benzyl-7-hydroxy-4,10-dioxo-1-phenyl-6-oxa-3,9-diaza-7-phosphatetradecan-14-oic acid 7-oxide is an optically active monocarboxylic acid also having amide and phosphonate functional groups. It has a role as an epitope. It is a monocarboxylic acid, an organic phosphonate and a dicarboxylic acid monoamide. It derives from a glutaric acid.
Scientific Research Applications
Chiral Oxime Ethers in Asymmetric Synthesis
The compound is used in the asymmetric synthesis of N-protected amines and β-amino acids through the addition of organometallic reagents to oximes, demonstrating good diastereoselectivity and enantiomeric purity (Hunt et al., 1999).
Reactivity and Selectivity of Nitrenium Ions
It serves in the study of nitrenium ions derived from ester derivatives, crucial in understanding the reactivity and selectivity of these ions in various chemical contexts (Novak et al., 1993).
Synthesis of Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives
The compound is integral in synthesizing α-ketoamide derivatives, showcasing the effectiveness of certain additives in improving purity and yield (El‐Faham et al., 2013).
Enantiomeric Synthesis of β-Amino Acids
This compound is used in the enantiomeric synthesis of β-amino acids, highlighting its utility in producing precursors for β-lactams (Mokhallalati et al., 1993).
Role in Cytotoxic Compound Isolation
It's involved in the isolation of cytotoxic compounds from marine sources, contributing to the field of natural product chemistry and drug discovery (Liyanage & Schmitz, 1996).
Transformation to N-Monoalkylhydroxylamines
The compound undergoes transformation to create N-monoalkylhydroxylamines, a process significant in the development of hydroxylamine-based compounds (Tokuyama et al., 2003).
Involvement in Metabolism of Aromatic Amines
This compound plays a role in the study of the metabolism of aromatic amines, helping to understand the complex biochemistry of acetylation and deacetylation in humans (Land et al., 1989).
Asymmetric Hydrogenation Catalysis
It is utilized in asymmetric hydrogenation catalysis, illustrating its potential in producing chiral compounds (Cesarotti et al., 1983).
properties
Product Name |
N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine |
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Molecular Formula |
C23H29N2O7P |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
5-[[(1S)-1-[hydroxy-[2-oxo-2-(2-phenylethylamino)ethoxy]phosphoryl]-2-phenylethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H29N2O7P/c26-20(12-7-13-23(28)29)25-22(16-19-10-5-2-6-11-19)33(30,31)32-17-21(27)24-15-14-18-8-3-1-4-9-18/h1-6,8-11,22H,7,12-17H2,(H,24,27)(H,25,26)(H,28,29)(H,30,31)/t22-/m0/s1 |
InChI Key |
DKQZZKSBRCTCQU-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)COP(=O)([C@@H](CC2=CC=CC=C2)NC(=O)CCCC(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COP(=O)(C(CC2=CC=CC=C2)NC(=O)CCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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